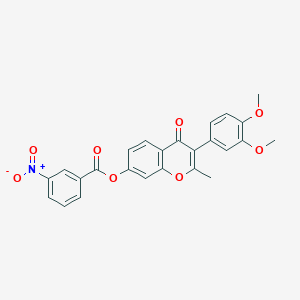
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C25H19NO8 and its molecular weight is 461.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C23H20O6 with a molecular weight of approximately 416.42 g/mol. The structure features a chromenone core substituted with a 3-nitrobenzoate moiety and a 3,4-dimethoxyphenyl group, contributing to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of chromenone can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of methoxy groups in the structure enhances electron donation capabilities, increasing antioxidant activity .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through various in vitro assays. In one study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .
Anticancer Properties
Several studies have investigated the anticancer potential of chromenone derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in inflammatory processes and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in arachidonic acid metabolism .
- Cell Cycle Arrest : In cancer cells, the compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage while also inducing oxidative stress in cancer cells to promote apoptosis .
Data Table: Biological Activities Summary
Case Studies
- Study on Anticancer Activity : A study conducted on various chromenone derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability post-treatment .
- Inflammation Model : In an animal model of inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO8/c1-14-23(15-7-10-20(31-2)22(12-15)32-3)24(27)19-9-8-18(13-21(19)33-14)34-25(28)16-5-4-6-17(11-16)26(29)30/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMKBCJDEQDZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














